molecular formula C10H13BrO B8777831 1-(2-Bromopropyl)-3-methoxybenzene CAS No. 131452-78-3

1-(2-Bromopropyl)-3-methoxybenzene

Cat. No. B8777831
Key on ui cas rn: 131452-78-3
M. Wt: 229.11 g/mol
InChI Key: AASYBPPOAOIQPL-UHFFFAOYSA-N
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Patent
US07649093B2

Procedure details

A round-bottomed flask was charged with 1-methyl-2-[3-(methyloxy)phenyl]ethyl methanesulfonate (2) (90 g, 0.368 mol), LiBr (80 g, 0.92 mol), and acetone (650 mL). The reaction mixture was refluxed for 24 h under N2 and then cooled to room temperature. The reaction mixture was filtered and concentrated under reduced pressure to afford the crude product. The product was passed through a pad of silica gel to remove inorganic impurities. The product was distilled under reduced pressure (2-3 mm Hg) at 130-135° C. to afford ˜85 g (100%) of the title compound. 1H NMR (400 MHz, CDCl3): δ 7.25 (dd, J1=8.00 Hz, J2=8.00 Hz, 1H), 6.84-6.78 (m, 3H), 4.32 (sextet, J=4.00 Hz, 1H), 3.82 (s, 3H), 3.25 and 3.21 (dd, J1=16.00 Hz, J2=8.00 Hz, 1H), 3.07 and 3.04 (dd, J1=16.00 Hz, J2=8.00 Hz, 1H), 1.71 (d, J=8.00 Hz, 1H).
Name
1-methyl-2-[3-(methyloxy)phenyl]ethyl methanesulfonate
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
CS(O[CH:6]([CH3:16])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1)(=O)=O.[Li+].[Br-:18]>CC(C)=O>[Br:18][CH:6]([CH3:16])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
1-methyl-2-[3-(methyloxy)phenyl]ethyl methanesulfonate
Quantity
90 g
Type
reactant
Smiles
CS(=O)(=O)OC(CC1=CC(=CC=C1)OC)C
Name
Quantity
80 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
650 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 24 h under N2
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
to remove inorganic impurities
DISTILLATION
Type
DISTILLATION
Details
The product was distilled under reduced pressure (2-3 mm Hg) at 130-135° C.

Outcomes

Product
Name
Type
product
Smiles
BrC(CC1=CC(=CC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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